6-(Bromomethyl)quinazoline

Catalog No.
S3335305
CAS No.
131610-21-4
M.F
C9H7BrN2
M. Wt
223.07 g/mol
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6-(Bromomethyl)quinazoline

CAS Number

131610-21-4

Product Name

6-(Bromomethyl)quinazoline

IUPAC Name

6-(bromomethyl)quinazoline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2

InChI Key

QTIZTQIKKKOUNU-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C=C1CBr

Canonical SMILES

C1=CC2=NC=NC=C2C=C1CBr

6-(Bromomethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromomethyl group at the sixth position enhances its reactivity and potential biological activity. Quinazolines are widely studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific structure of 6-(Bromomethyl)quinazoline makes it an interesting candidate for further exploration in medicinal chemistry.

The chemical reactivity of 6-(Bromomethyl)quinazoline is largely influenced by the bromomethyl group, which can participate in various nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or thiols to form substituted quinazoline derivatives. Additionally, the compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the quinazoline ring.

In synthetic pathways, 6-(Bromomethyl)quinazoline can be synthesized through reactions involving anthranilic acid and N-bromosuccinimide, leading to various derivatives that exhibit enhanced biological activities .

Research indicates that 6-(Bromomethyl)quinazoline and its derivatives exhibit significant biological activities, particularly in the realm of cancer treatment. These compounds have been shown to inhibit the growth of various cancer cell lines, demonstrating potential as antiproliferative agents. For instance, derivatives of quinazoline have been evaluated for their cytotoxic effects against human lung cancer (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. Some derivatives have exhibited IC50 values as low as 5.9 μM, indicating potent antiproliferative properties .

The synthesis of 6-(Bromomethyl)quinazoline typically involves several key steps:

  • Formation of Intermediate: The reaction begins with anthranilic acid treated with N-bromosuccinimide in acetonitrile to yield a bromo-substituted intermediate.
  • Cyclization: This intermediate is then subjected to cyclization reactions with various electrophiles or nucleophiles under controlled conditions to form the quinazoline core.
  • Purification: The final product is purified using techniques such as column chromatography.

Alternative methods may involve using different halogenating agents or modifying reaction conditions to optimize yields and selectivity .

6-(Bromomethyl)quinazoline has several potential applications:

  • Pharmaceutical Development: Its derivatives are being explored as anticancer agents due to their ability to inhibit tumor growth.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies aimed at understanding signaling pathways involved in cancer progression.
  • Lead Compound: It acts as a lead compound for the development of new drugs targeting specific molecular pathways, particularly those involving epidermal growth factor receptor (EGFR) interactions .

Interaction studies have shown that 6-(Bromomethyl)quinazoline and its derivatives can effectively bind to various protein targets associated with cancer, such as EGFR. Molecular docking studies indicate that these compounds establish significant interactions with key residues in the active sites of these proteins, which could inhibit their function and lead to reduced cell proliferation . The binding affinity and interaction dynamics are often assessed using molecular dynamics simulations and docking studies.

Several compounds share structural similarities with 6-(Bromomethyl)quinazoline, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
6-BromoquinazolineLacks bromomethyl group; only bromo substitutionAnticancer activity
2-MethylquinazolineMethyl group at position 2; less steric hindranceAntimicrobial properties
4-(Trifluoromethyl)quinazolineTrifluoromethyl group increases lipophilicityEnhanced potency against specific cancers
7-HydroxyquinazolineHydroxyl group increases solubilityPotential neuroprotective effects

The uniqueness of 6-(Bromomethyl)quinazoline lies in its specific bromomethyl substitution pattern, which enhances its reactivity and biological activity compared to other quinazoline derivatives. This structural feature may contribute to its selectivity and potency against certain cancer cell lines .

XLogP3

1.6

Wikipedia

6-(Bromomethyl)quinazoline

Dates

Modify: 2023-07-26

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